2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid
Overview
Description
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is an organic compound that features a phenylacetic acid core with a 2,2-diethoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid typically involves the reaction of phenylacetic acid with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through an esterification mechanism, where the hydroxyl group of phenylacetic acid reacts with the hydroxyl group of 2,2-diethoxyethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: The parent compound, lacking the 2,2-diethoxyethoxy substituent.
4-Hydroxyphenylacetic acid: A derivative with a hydroxyl group on the phenyl ring.
4-Methoxyphenylacetic acid: A derivative with a methoxy group on the phenyl ring.
Uniqueness
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is unique due to its 2,2-diethoxyethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H20O5 |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H20O5/c1-3-17-14(18-4-2)10-19-12-7-5-11(6-8-12)9-13(15)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI Key |
IIYYFLQLNGDAEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)CC(=O)O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.